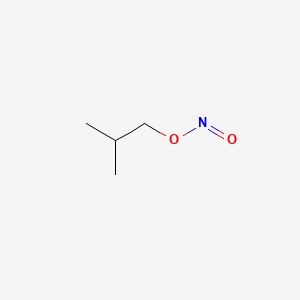

Isobutyl nitrite

Cat. No. B1194909

:

542-56-3

M. Wt: 103.12 g/mol

InChI Key: APNSGVMLAYLYCT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04234740

Procedure details

An autoclave made of stainless steel, equipped with a rotary stirrer and having a capacity of 300 ml. was charged with 50 ml. of isobutanol, 50 ml. of diisobutyl adipate as a solvent, 1 g. of palladium-on-activated-carbon (2 wt.%Pd) and 4 mg. of lithium chloride ##EQU2## After sealing and heating the reaction system to 105° C., the reaction was carried out at the same temperature for one hour, passing a gas mixture consisting of 78 vol.% of ethylene, 18 vol.% of carbon monoxide and 4 vol.% of oxygen; maintaining the total pressure at 30 atm.; and supplying isobutyl nitrite continuously at a rate of 39 mmol./hr. After completion of the reaction, the reaction mixture was analyzed quantitatively by gas chromatography. As the result, it was revealed that 20.4 mmol. of diisobutyl succinate was produced and only 1.1 mmol. of diisobutyl oxalate was produced as by-product.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

palladium-on-activated-carbon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

78

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Li+].C=C.[C]=[O:6].O=O.N([O:11][CH2:12][CH:13]([CH3:15])[CH3:14])=O.[C:16]([O:29][CH2:30][CH:31]([CH3:33])[CH3:32])(=[O:28])[CH2:17][CH2:18][CH2:19]CC(OCC(C)C)=O>C(O)C(C)C>[C:16]([O:29][CH2:30][CH:31]([CH3:33])[CH3:32])(=[O:28])[CH2:17][CH2:18][C:19]([O:11][CH2:12][CH:13]([CH3:15])[CH3:14])=[O:6] |f:0.1,^3:4|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C(C)C)O

|

Step Three

[Compound]

|

Name

|

palladium-on-activated-carbon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Li+]

|

Step Five

[Compound]

|

Name

|

78

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)OCC(C)C

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC(=O)OCC(C)C)(=O)OCC(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

105 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a rotary stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged with 50 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the total pressure at 30 atm.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)OCC(C)C)(=O)OCC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |